molecular formula C7H14O2 B3381873 1-tert-Butoxypropan-2-one CAS No. 28047-99-6

1-tert-Butoxypropan-2-one

Cat. No. B3381873
CAS RN: 28047-99-6
M. Wt: 130.18 g/mol
InChI Key: KKJVWCBWUAYCRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-tert-Butoxypropan-2-ol is generally manufactured by reacting isobutylene with excess propylene glycol in the presence of a solid-resin etherification catalyst. The product is then distilled to produce ≥ 99% of the α-isomer, 1-tert-butoxypropan-2-ol .


Molecular Structure Analysis

The molecular formula of 1-tert-Butoxypropan-2-one is C7H16O2. It has a relative molecular mass of 132.2 . The InChI key is KKJVWCBWUAYCRX-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-tert-Butoxypropan-2-one can be produced as a direct reaction product of acetone with tert-butyl hydroperoxide .


Physical And Chemical Properties Analysis

1-tert-Butoxypropan-2-one is a colourless, combustible liquid with a characteristic odour similar to that of eucalyptus. It has a boiling point of 151 °C and a melting point of -27 °C. It has a specific gravity of 0.87 at 25/4 °C. It is soluble in water (18% at 20 °C) and miscible with many organic solvents .

Scientific Research Applications

Application in Biodiesel Enhancement

1-tert-Butoxypropan-2-one, specifically its derivative 1,3-di-tert-butoxypropan-2-ol, has been identified as a promising component to enhance biodiesel properties. Ana-María Al-Lal et al. (2012) described its synthesis from bioglycerol, a byproduct of biodiesel production. This synthesis adds value to bioglycerol and improves biodiesel's environmental performance, demonstrating the compound's potential in renewable energy applications (Al-Lal et al., 2012).

Utilization in Chemical Synthesis

1-tert-Butoxypropan-2-one is used as a tert-butoxycarbonylation reagent. Yukako Saito et al. (2006) described its use for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. The reactions with this compound are chemoselective and yield high results under mild conditions (Saito et al., 2006).

Role in Enantioselective Synthesis

In enantioselective chemistry, 1-tert-butoxypropan-2-one derivatives have significant applications. Imamoto et al. (2012) synthesized several P-chiral phosphine ligands with tert-butylmethylphosphino groups, using derivatives of 1-tert-butoxypropan-2-one. These ligands were used in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, contributing to the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

In Pharmaceutical Research

While the specific use of 1-tert-Butoxypropan-2-one in pharmaceutical research is not directly highlighted in these studies, its derivatives and related compounds show significant activity. For instance, compounds containing tert-butyl groups have been evaluated for their inhibitory activity against enzymes relevant to Alzheimer’s disease, as reported by Celik et al. (2020) (Celik et al., 2020).

Environmental Impact Study

Additionally, the environmental impact and performance of compounds like 1-tert-butoxypropan-2-one have been studied. For instance, Al-Lal et al. (2012) conducted a study on the net carbon dioxide emissions produced by the combustion of 1,3-di-tert-butoxypropan-2-ol, indicating the relevance of such compounds in environmental science (Al-Lal et al., 2012).

Safety And Hazards

1-tert-Butoxypropan-2-one is classified as a flammable liquid and vapor. It causes serious eye damage and may cause respiratory irritation .

Future Directions

1-tert-Butoxypropan-2-one is used as a solvent in all-purpose cleaning products, coatings, inks, adhesives, lacquers, and latex paints. There is a potential for occupational exposure in places where 1-tert-butoxypropan-2-ol is produced or used . The Health Council of the Netherlands assessed whether occupational exposure to 1-tert-butoxypropan-2-ol may induce genotoxic effects and may cause cancer. The Council recommends classifying the substance as suspected to be carcinogenic to humans, which corresponds with a classification in category 2 and label with H351 (suspected of causing cancer) .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)5-9-7(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJVWCBWUAYCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509631
Record name 1-tert-Butoxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butoxypropan-2-one

CAS RN

28047-99-6
Record name 1-tert-Butoxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IN Grebenshchikov, AS Dykman, VV Pinson - Russian Journal of Organic …, 2008 - Springer
… 1-tert-Butoxypropan-2-one may be regarded as an ether derived from hydroxyacetone and … hydroxyacetone upon decomposition of 1-tert-butoxypropan-2one in acetone in the presence …
Number of citations: 5 link.springer.com

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